1-(Azepan-1-yl)-2-bromopropan-1-one

Description

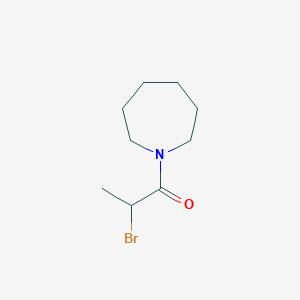

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZCLWFRNWNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648555 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-51-3 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable α-haloamide intermediate in organic synthesis. α-haloamides are versatile building blocks, recognized for their reactivity in a wide array of transformations including nucleophilic substitutions and cross-coupling reactions.[1][2] This document details a robust synthetic protocol, explores the underlying reaction mechanism, and establishes a thorough analytical workflow for structural confirmation and purity assessment. It is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating methodology.

Introduction and Strategic Overview

α-haloamides are a class of organic compounds featuring a halogen atom on the carbon adjacent (the α-position) to the amide carbonyl group.[3] This structural motif renders the α-carbon electrophilic and susceptible to nucleophilic attack, making these compounds powerful intermediates for constructing more complex molecular architectures, such as α-amino amides and various heterocyclic systems.[1][4] The title compound, this compound, incorporates a seven-membered azepane ring, a common scaffold in pharmacologically active molecules.[5]

The synthesis strategy is based on a direct and efficient nucleophilic acyl substitution. This approach involves the reaction of a secondary amine, azepane (hexamethyleneimine), with an activated carboxylic acid derivative, 2-bromopropanoyl bromide. This method is one of the most common and reliable ways to form amide bonds.[]

Synthesis Methodology

The synthesis of this compound is achieved through the acylation of azepane with 2-bromopropanoyl bromide. The causality behind this choice is the high reactivity of the acyl bromide, which ensures a rapid and high-yielding conversion under controlled conditions.

Reaction Mechanism

The core of the synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of azepane, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromopropanoyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion as a leaving group. A second equivalent of the azepane base (or an auxiliary base like triethylamine) neutralizes the hydrogen bromide (HBr) generated in situ, driving the reaction to completion.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Purpose | Key Considerations |

| Azepane (Hexamethyleneimine) | 111-49-9 | C₆H₁₃N | Nucleophile | Corrosive, flammable. Handle in a fume hood. |

| 2-Bromopropanoyl bromide | 563-76-8 | C₃H₄Br₂O | Acylating Agent | Highly corrosive, moisture-sensitive.[7][8] Handle under inert gas. |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | Base (Optional) | Used as an HBr scavenger. Corrosive, flammable. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent | Anhydrous grade is essential to prevent hydrolysis of the acyl bromide. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying Agent | For drying the organic phase during workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Quenching Agent | Neutralizes excess acid during workup. |

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[7][9]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (2.2 equivalents) dissolved in anhydrous dichloromethane (DCM).

-

Inert Atmosphere: Purge the system with dry nitrogen gas. An inert atmosphere is critical to prevent the highly reactive 2-bromopropanoyl bromide from hydrolyzing upon contact with atmospheric moisture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the highly exothermic nature of the acylation reaction, thereby minimizing the formation of side products.

-

Reagent Addition: Dissolve 2-bromopropanoyl bromide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred azepane solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr and unreacted acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆BrNO | [10] |

| Molecular Weight | 234.13 g/mol | Calculated |

| Monoisotopic Mass | 233.04153 Da | [10] |

| Appearance | Expected: Colorless to pale yellow oil/solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | Inferred from structure |

Spectroscopic Analysis Workflow

A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

Caption: Figure 2: Spectroscopic Validation Workflow

Expected Spectroscopic Data

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Azepane Ring Protons: Complex multiplets expected between δ 1.5-1.8 ppm and δ 3.3-3.6 ppm. The two protons α to the nitrogen will be diastereotopic and appear as distinct signals. CH-Br Proton: A quartet (q) around δ 4.5-4.8 ppm, coupled to the methyl protons. CH₃ Protons: A doublet (d) around δ 1.8-2.0 ppm, coupled to the CH-Br proton. The integration ratio should be consistent with the 12:1:3 protons of the azepane, methine, and methyl groups, respectively. |

| ¹³C NMR | Amide Carbonyl (C=O): A signal in the range of δ 165-170 ppm. CH-Br Carbon: A signal around δ 40-50 ppm. Azepane Carbons: Multiple signals in the aliphatic region (δ 25-50 ppm). Methyl Carbon (CH₃): A signal around δ 20-25 ppm. |

| IR Spectroscopy | A strong, characteristic absorption band for the tertiary amide carbonyl (C=O) stretch is expected in the region of 1630-1660 cm⁻¹. C-H stretching vibrations will be observed around 2850-2950 cm⁻¹.[11] The C-Br stretch is expected in the fingerprint region, typically 550-750 cm⁻¹.[11] |

| Mass Spectrometry (EI-MS) | The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12][13] For C₉H₁₆⁷⁹BrNO, the expected m/z is ~233, and for C₉H₁₆⁸¹BrNO, it is ~235. Key fragmentation would likely involve the loss of a bromine radical (•Br) and cleavage α to the carbonyl group. |

Safety, Handling, and Storage

-

2-Bromopropanoyl bromide: This reagent is extremely corrosive and lachrymatory.[8] It causes severe skin burns and eye damage.[7] It must be handled in a fume hood with appropriate PPE. It is also water-reactive and should be stored under an inert atmosphere in a cool, dry place.[9][14]

-

Azepane (Hexamethyleneimine): This is a corrosive and flammable liquid. Avoid inhalation and skin contact.

-

This compound: As an α-bromo amide, the product should be treated as a potential irritant and alkylating agent. Handle with care, avoiding skin and eye contact. Store in a tightly sealed container in a cool, dark place to prevent degradation.

Conclusion

This guide outlines a reliable and well-rationalized method for the synthesis of this compound via nucleophilic acyl substitution. The causality behind each experimental step, from temperature control to the use of an inert atmosphere, has been explained to ensure reproducibility and high yield. The comprehensive characterization workflow, employing a suite of spectroscopic techniques, provides a robust system for validating the structure and purity of the final product. This molecule serves as a versatile intermediate, and the protocols described herein provide a solid foundation for its synthesis and subsequent application in research and development.

References

-

Baran, P. S., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [Link]

-

Various Authors. (2023). What is the mechanism of bromination of an amide group?. Quora. [Link]

-

Fiveable. Alpha-Brominated Amide Definition. Fiveable. [Link]

-

Sun, B., et al. (2019). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]

-

Various Authors. α-Haloenamides: Synthesis and Subsequent Transformations. Semantic Scholar. [Link]

-

D'Auria, M. (2018). The Fascinating Chemistry of α-Haloamides. ChemistryOpen. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 51660044, (2S)-1-(azepan-1-yl)-2-bromopropan-1-one. PubChem. [Link]

-

LibreTexts Chemistry. 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts. [Link]

-

Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. [Link]

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]

-

ResearchGate. Mass spectrum of 1-bromopropane. ResearchGate. [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. (2S)-1-(azepan-1-yl)-2-bromopropan-1-one | C9H16BrNO | CID 51660044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. CAS 563-76-8: 2-Bromopropionyl bromide | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one: A Predictive Technical Guide

Introduction

1-(Azepan-1-yl)-2-bromopropan-1-one is a halogenated amide derivative with potential applications in organic synthesis and drug discovery. As a bespoke chemical entity, its thorough characterization is paramount for ensuring its identity, purity, and suitability for further investigation. This in-depth technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available databases, this guide leverages established principles of spectroscopy and comparative analysis with structurally related compounds to offer a robust predictive framework for researchers, scientists, and drug development professionals.

The structural framework of this compound, comprising an N-acylated azepane ring and an alpha-bromo propanoyl moiety, dictates a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the target molecule and for identifying potential impurities. This guide will delve into the predicted spectroscopic signatures, explain the underlying chemical principles, and provide standardized protocols for acquiring such data.

Molecular Structure and Predicted Spectroscopic Features

The key to predicting the spectroscopic data lies in a thorough analysis of the molecule's constituent parts: the azepane ring, the tertiary amide functionality, and the 2-bromopropanoyl chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the azepane ring and the 2-bromopropanoyl moiety. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen, oxygen, and bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2', H-7' (Azepane) | 3.4 - 3.6 | Triplet | 4H |

| H-3', H-4', H-5', H-6' (Azepane) | 1.5 - 1.9 | Multiplet | 8H |

| H-2 (CHBr) | 4.5 - 4.7 | Quartet | 1H |

| H-3 (CH₃) | 1.8 - 2.0 | Doublet | 3H |

-

Azepane Protons (H-2', H-7'): The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded due to the inductive effect of the nitrogen and the amide carbonyl group, appearing as a triplet in the range of 3.4 - 3.6 ppm.

-

Azepane Protons (H-3', H-4', H-5', H-6'): The remaining methylene protons of the azepane ring will appear as a complex multiplet in the upfield region (1.5 - 1.9 ppm).

-

Methine Proton (H-2): The proton attached to the carbon bearing the bromine atom is significantly deshielded and will likely appear as a quartet due to coupling with the adjacent methyl protons, in the range of 4.5 - 4.7 ppm.

-

Methyl Protons (H-3): The methyl protons will appear as a doublet due to coupling with the methine proton, in the range of 1.8 - 2.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-2', C-7' (Azepane) | 45 - 50 |

| C-3', C-6' (Azepane) | 27 - 30 |

| C-4', C-5' (Azepane) | 25 - 28 |

| C-2 (CHBr) | 40 - 45 |

| C-3 (CH₃) | 18 - 22 |

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between 168 and 172 ppm.

-

Azepane Carbons (C-2', C-7'): The carbons alpha to the nitrogen will be deshielded and are predicted to appear in the 45 - 50 ppm range.

-

Other Azepane Carbons: The remaining carbons of the azepane ring will appear in the aliphatic region (25 - 30 ppm).

-

Methine Carbon (C-2): The carbon attached to the bromine atom will be significantly deshielded and is expected to appear in the 40 - 45 ppm range.

-

Methyl Carbon (C-3): The methyl carbon will appear in the upfield region, around 18 - 22 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard single-pulse experiment with a 30-degree pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorption of the amide carbonyl group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (tertiary amide) | 1640 - 1670 | Strong |

| C-H (aliphatic) | 2850 - 2960 | Medium to Strong |

| C-N stretch | 1100 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Medium to Weak |

-

Amide Carbonyl (C=O) Stretch: A strong absorption band in the region of 1640-1670 cm⁻¹ is the most characteristic feature of the tertiary amide group.[1]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-2960 cm⁻¹ region.[2]

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a sufficient number of scans (e.g., 16-32) and collect a background spectrum of the empty sample holder or pure solvent.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, bromine-containing fragments will appear as a pair of peaks (M and M+2) of approximately equal intensity.[3]

-

Molecular Ion (M⁺): The molecular ion peaks are expected at m/z 233 and 235, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragmentation Pathways:

-

Loss of Bromine: The most facile fragmentation is likely the cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of an acylium ion at m/z 154.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the azepane nitrogen can occur, leading to the formation of the azepanyl cation at m/z 98 and the 2-bromopropanoyl radical.

-

Fragmentation of the Azepane Ring: The azepane ring can undergo characteristic fragmentation, leading to the loss of ethene or other small neutral molecules.[4]

-

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. future4200.com [future4200.com]

X-ray crystal structure of 1-(Azepan-1-yl)-2-bromopropan-1-one

An In-depth Technical Guide to the X-ray Crystal Structure Determination of 1-(Azepan-1-yl)-2-bromopropan-1-one

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The X-ray crystal structure of a compound provides an unambiguous depiction of atomic arrangement, conformational preferences, and intermolecular interactions. This atomic-level insight is invaluable for researchers and scientists, enabling the optimization of lead compounds, the elucidation of structure-activity relationships (SAR), and the design of novel therapeutics with enhanced efficacy and selectivity.

This guide provides a comprehensive, in-depth technical overview of the process of determining the . While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for researchers to obtain and analyze such a structure. The methodologies and principles discussed herein are grounded in established crystallographic practices and are broadly applicable to other small organic molecules. As such, this whitepaper is designed to be a practical and authoritative resource for professionals in the fields of medicinal chemistry, crystallography, and drug development.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization, leading to poorly formed crystals or an inability to obtain single crystals altogether. The target molecule, this compound, is an α-bromo ketone, a class of compounds that are versatile intermediates in organic synthesis, particularly in the construction of heterocyclic systems of pharmaceutical interest.[1][2][3][4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the α-bromination of the corresponding ketone, 1-(Azepan-1-yl)propan-1-one. This precursor can be readily prepared from azepane and propanoyl chloride.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Synthesis of 1-(Azepan-1-yl)propan-1-one: To a solution of azepane (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, slowly add propanoyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, extract with DCM, and dry the organic layer over anhydrous sodium sulfate. Purify the crude product by column chromatography.

-

α-Bromination: The bromination of carbonyl compounds is a fundamental reaction in organic chemistry.[2] To a solution of 1-(Azepan-1-yl)propan-1-one (1.0 eq.) in a suitable solvent (e.g., acetic acid or carbon tetrachloride), add a brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine under acidic conditions.[2][3] The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to yield this compound.

Purification and Characterization

The final compound must be of high purity (>99%) for successful crystallization. The purified product should be thoroughly characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5][6][7] It is an empirical process that requires screening a wide range of conditions. For a small organic molecule like this compound, several classical and modern crystallization techniques can be employed.[5][6][7]

Classical Crystallization Methods

| Method | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[8] | The choice of solvent is critical and can influence crystal growth and morphology.[8] |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble.[9] Diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.[9] | This method is suitable for small amounts of sample and allows for fine control over the rate of crystallization.[9] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5] Crystals form at the interface of the two solvents. A third solvent can be used as a buffer to slow the diffusion rate.[8] | This technique is gentle and can produce high-quality crystals, but it requires careful setup to avoid disturbing the layers.[8] |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization. | The rate of cooling is a critical parameter; slower cooling generally yields better crystals. |

| Antisolvent Addition | An "antisolvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation and crystallization.[9] | The rate of antisolvent addition influences the size and quality of the crystals.[9] |

High-Throughput and Modern Techniques

In recent years, new methods have emerged to facilitate crystal production, especially when only small amounts of material are available.[7] These include under-oil microbatch techniques and encapsulated nanodroplet crystallization, which allow for extensive screening of crystallization conditions with minimal sample consumption.[5][6][7]

Caption: General workflow for obtaining a single crystal.

X-ray Diffraction: Illuminating the Atomic Lattice

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., a sealed tube or a microfocus source) and a detector.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A strategy for collecting a complete dataset is calculated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The goal is to measure the intensities of as many unique reflections as possible to a desired resolution.[11]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and merged to produce a final reflection file.

Structure Solution and Refinement: From Diffraction to a 3D Model

The final stage of the crystallographic process is computational, involving the solution of the phase problem and the refinement of the atomic model.[11][12]

Structure Solution

For small molecules, the phase problem is typically solved using "direct methods," which use statistical relationships between the reflection intensities to determine the initial phases.[11] This initial solution provides a rough electron density map.

Model Building and Refinement

-

Model Building: Atoms are fitted into the initial electron density map to build a preliminary molecular model.

-

Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process that minimizes the difference between the experimental structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of the refinement is monitored using the R-factor.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Caption: Workflow for structure solution and refinement.

Structural Analysis: Deciphering the Molecular Architecture

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the structure. Analysis of the structure of this compound would focus on:

-

Molecular Conformation: The conformation of the seven-membered azepane ring and the torsion angles around the propanone backbone.

-

Bond Lengths and Angles: Comparison of these parameters to standard values can reveal any unusual geometric features.

-

Stereochemistry: The absolute configuration of the chiral center at the C2 position can be determined, which is crucial for understanding its biological activity.

-

Intermolecular Interactions: Analysis of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

Expected Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a, b, c (Å) | 10-20 Å |

| α, β, γ (°) | 90, 90-110, 90 ° |

| Z | 4 |

| R-factor | < 0.05 |

| Goodness-of-fit (GooF) | ~1.0 |

Conclusion: The Value of Structural Knowledge

The determination of the , and other novel α-bromo ketones, provides invaluable information for drug discovery and development.[1][3][4] This structural data can guide the synthesis of more potent and selective analogs, aid in the understanding of their mode of action, and contribute to the growing body of structural knowledge that underpins modern medicinal chemistry. The methodologies outlined in this guide provide a robust framework for researchers to successfully navigate the path from synthesis to a fully refined and analyzed crystal structure.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2554. [Link]

-

University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 837–846. [Link]

-

EPFL. Crystallization of small molecules. [Link]

-

Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

David, W. I. F., Shankland, K., & Florence, A. J. (2019). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 75(Pt 4), 587–607. [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-Ray Diffraction Data from Macromolecular Crystals. Methods in Molecular Biology, 426, 217–243. [Link]

-

Dauter, Z. (2010). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 619, 133–147. [Link]

-

Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic data with structural models: the case for mandatory data deposition. Science, 336(6084), 1030-1033. [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher International, 6(1). [Link]

-

de la Torre, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(22), 6985. [Link]

-

ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

-

ResearchGate. Electrochemical α-bromination of ketones. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Collection of X-Ray Diffraction Data from Macromolecular Crystals. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Reactivity Profile of 1-(Azepan-1-yl)-2-bromopropan-1-one

Abstract

α-Haloketones are cornerstone synthetic intermediates in organic chemistry and drug development, prized for their dual electrophilic centers which enable a wide array of molecular transformations.[1] This technical guide provides an in-depth analysis of the reactivity profile of a specific α-bromoketone, 1-(azepan-1-yl)-2-bromopropan-1-one. We will dissect the molecule's structural and electronic features, detailing the influence of the tertiary amide and the seven-membered azepane ring on the reactivity of the α-bromo ketone moiety. Key reaction pathways, including nucleophilic substitution, elimination, and potential rearrangements, are discussed with a focus on mechanistic rationale and experimental considerations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold in their synthetic endeavors.

Introduction to α-Bromoketones

α-Bromoketones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group.[2] This structural arrangement confers unique reactivity upon the molecule. The electron-withdrawing nature of the carbonyl group and the electronegativity of the bromine atom polarize the α-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[2] Furthermore, the presence of the halogen facilitates elimination reactions to form valuable α,β-unsaturated carbonyl compounds.[2][3][4][5] These molecules are, therefore, critical building blocks for synthesizing more complex molecular architectures, particularly in the pharmaceutical industry where they serve as precursors to a variety of heterocyclic and carbocyclic systems.[1]

The subject of this guide, this compound, integrates the classic α-bromoketone functionality with a tertiary amide scaffold incorporating a seven-membered azepane ring. This unique combination presents distinct steric and electronic factors that modulate its reactivity, which this guide will explore in detail.

Synthesis and Structural Analysis

The synthesis of this compound typically proceeds via the electrophilic α-bromination of the parent ketone, 1-(azepan-1-yl)propan-1-one. This transformation is commonly achieved using bromine (Br₂) in an acidic solvent like acetic acid, which catalyzes the reaction by promoting the formation of the nucleophilic enol intermediate.[3][4][6][7]

General Synthesis Protocol: α-Bromination

A representative procedure for the synthesis involves the acid-catalyzed bromination of a ketone.[7]

Materials:

-

1-(Azepan-1-yl)propan-1-one (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.0-1.1 eq)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 1-(azepan-1-yl)propan-1-one in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring progress with Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into cold water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography or distillation as needed.

Structural & Electronic Profile

The reactivity of this compound is dictated by the interplay of several factors:

-

The Electrophilic α-Carbon: The carbon atom bonded to the bromine is the primary site for nucleophilic attack. The adjacent carbonyl group enhances its electrophilicity through inductive effects and by stabilizing the transition state of SN2 reactions.[2][8]

-

The Tertiary Amide: Unlike ketones or esters, the carbonyl carbon of a tertiary amide is less electrophilic due to resonance donation from the nitrogen lone pair.[9] However, this effect primarily influences reactions at the carbonyl carbon itself, while the α-carbon's reactivity remains dominated by the adjacent bromine and carbonyl oxygen.

-

The Azepane Ring: The seven-membered azepane ring introduces specific steric constraints. Its conformational flexibility may influence the approach of nucleophiles to the α-carbon and the stereochemical outcome of reactions.

Core Reactivity Pathways

The α-bromoketone moiety in this compound enables several fundamental transformations. The choice of reagents and reaction conditions dictates which pathway is favored.

Nucleophilic Substitution (SN2)

This is one of the most common reactions for α-bromoketones.[2] The electron-deficient α-carbon is an excellent electrophile for a bimolecular nucleophilic substitution (SN2) reaction.[8][10][11] A wide range of nucleophiles, including amines, thiols, azides, and carboxylates, can displace the bromide ion.

Mechanism: The reaction proceeds via a backside attack mechanism, where the nucleophile approaches the α-carbon from the side opposite to the C-Br bond, leading to an inversion of stereochemistry if the carbon is chiral.[12] The adjacent carbonyl group helps to stabilize the trigonal bipyramidal transition state, accelerating the reaction compared to a typical alkyl bromide.[8]

Caption: Generalized E2 elimination pathway.

Authoritative Insight: Sterically hindered, non-nucleophilic bases such as pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed to favor elimination over substitution. [3][4][6]Heating the reaction mixture also typically promotes the elimination pathway.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess an acidic α'-proton. [13][14]When treated with a base (typically an alkoxide), these compounds can rearrange to form carboxylic acid derivatives, such as esters or amides. [13][15][16] Mechanism: The reaction is believed to proceed through a cyclopropanone intermediate. [13][15]1. Enolate Formation: The base abstracts an acidic α'-proton to form an enolate. 2. Cyclopropanone Formation: The enolate performs an intramolecular SN2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. 3. Nucleophilic Ring-Opening: The nucleophile (e.g., alkoxide) attacks the carbonyl carbon of the cyclopropanone. 4. Ring-Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropane ring to form a more stable carbanion. 5. Protonation: The carbanion is protonated by the solvent (e.g., alcohol) to yield the final rearranged product.

For this compound, this rearrangement would lead to a derivative of 2-methyl-2-(azepan-1-yl)acetic acid. The regioselectivity of the ring-opening is typically governed by the formation of the more stable carbanion. [13]

Comparative Reactivity Data

| Nucleophile/Base | Solvent | Temperature (°C) | Major Product Type | Typical Yield (%) |

| Sodium Azide (NaN₃) | Acetone/H₂O | 25 | Substitution (SN2) | > 90 |

| Piperidine | Ethanol | 25 | Substitution (SN2) | 80 - 95 |

| Sodium Ethoxide | Ethanol | 78 (reflux) | Favorskii / Elimination | Varies |

| Pyridine | Toluene | 110 (reflux) | Elimination (E2) | 70 - 85 |

| DBU | THF | 25 | Elimination (E2) | > 90 |

This table presents generalized, illustrative data based on common outcomes for α-bromoketones. Actual yields will vary based on the specific substrate and precise reaction conditions.

Experimental Workflow: Nucleophilic Substitution with a Primary Amine

This section provides a self-validating protocol for a key transformation, demonstrating the practical application of the principles discussed.

Caption: Standard workflow for SN2 with an amine nucleophile.

Protocol Validation:

-

Monitoring: The reaction is monitored by TLC, comparing the reaction mixture to spots of the starting materials. The disappearance of the α-bromoketone spot and the appearance of a new, more polar product spot indicates progress.

-

Workup: The aqueous workup serves to remove the amine hydrobromide salt and any excess amine.

-

Purification: Column chromatography separates the desired α-aminoketone product from any unreacted starting material or minor byproducts.

-

Characterization: Final validation is achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity of the isolated product.

Conclusion and Outlook

This compound is a highly versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of the α-carbon. Its primary reaction pathways—nucleophilic substitution and base-induced elimination—provide reliable routes to α-functionalized amides and α,β-unsaturated amides, respectively. The presence of the tertiary amide and the azepane ring provides a unique structural and electronic context that can be exploited in complex molecule synthesis. A thorough understanding of the interplay between substrate, reagent, and reaction conditions, as detailed in this guide, is paramount for researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block.

References

-

Fiveable. (n.d.). α-bromoketone Definition. Fiveable. Retrieved from [Link]

-

AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications. AdiChemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. Retrieved from [Link]

-

Grokipedia. (n.d.). Favorskii rearrangement. Grokipedia. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1960). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 25(3), 461–464. Retrieved from [Link]

-

OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- De Kimpe, N., & Verhé, R. (1980). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. Chichester: Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

LibreTexts Chemistry. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

De Kimpe, N. (2007). Synthetic Potential of α-Halogenated Carbonyl Compounds. Molecules, 12(4), 835-871. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

-

Chen, J., Xia, Y., & Lee, S. (2020). Coupling of amides with ketones via C-N/C-H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers, 7(19), 2931-2937. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

-

Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. adichemistry.com [adichemistry.com]

- 14. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. organicreactions.org [organicreactions.org]

Stability and Degradation Pathways of 1-(Azepan-1-yl)-2-bromopropan-1-one: An In-depth Technical Guide

Introduction

1-(Azepan-1-yl)-2-bromopropan-1-one is a complex molecule featuring a reactive α-bromo amide moiety coupled with a seven-membered azepane ring. As with many halogenated organic compounds, its utility in pharmaceutical development and other chemical synthesis applications is intrinsically linked to its stability profile. A thorough understanding of its degradation pathways is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive technical overview of the potential stability challenges and degradation mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the chemical causality behind its reactivity and outline robust experimental protocols for its stability assessment.

Core Molecular Structure and Inherent Reactivity

The chemical structure of this compound dictates its reactivity. The key features are:

-

α-Bromo Amide Group: The presence of a bromine atom on the carbon adjacent (alpha) to the amide carbonyl group significantly influences the molecule's electrophilicity. This makes the α-carbon susceptible to nucleophilic attack.[1][2][3]

-

Tertiary Amide: The amide nitrogen is part of the azepane ring, making it a tertiary amide. This structural feature generally confers greater hydrolytic stability compared to primary and secondary amides.

-

Azepane Ring: This seven-membered saturated heterocyclic amine can influence the steric accessibility of the reactive centers and may itself be subject to certain degradation reactions, although it is generally stable.

Based on these features, the primary degradation pathways are anticipated to involve the α-bromo amide functionality.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several key mechanisms, including hydrolysis, nucleophilic substitution, and potentially elimination and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for amide-containing molecules. For this compound, hydrolysis can occur at two primary sites: the amide bond and the α-bromo group.

-

Amide Bond Hydrolysis: Although tertiary amides are relatively resistant to hydrolysis, under acidic or basic conditions, cleavage of the amide bond can occur to yield azepane and 2-bromopropanoic acid.[4] The reaction is typically slower than for primary or secondary amides.

-

Hydrolysis of the α-Bromo Group: The bromine atom is a good leaving group, and its position alpha to a carbonyl group makes the carbon to which it is attached susceptible to nucleophilic substitution by water, leading to the formation of 1-(azepan-1-yl)-2-hydroxypropan-1-one and hydrobromic acid.[1][2] This reaction can be accelerated by heat and extremes of pH.

A proposed hydrolytic degradation pathway is illustrated below:

Caption: Proposed Hydrolytic Degradation Pathways.

Nucleophilic Substitution

The high reactivity of the α-bromo group makes it susceptible to substitution by various nucleophiles that may be present in a formulation or process.[3] Common nucleophiles include amines, alcohols, and thiols. For instance, reaction with an amine nucleophile would lead to the formation of an α-amino amide derivative.[3]

Elimination Reaction

Under basic conditions, an elimination reaction (dehydrobromination) can compete with nucleophilic substitution. A base can abstract the proton on the carbon adjacent to the bromine, leading to the formation of an α,β-unsaturated amide, 1-(azepan-1-yl)prop-2-en-1-one, and a bromide salt.

Photodegradation

Many halogenated organic compounds are susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates.[5][6] These highly reactive radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

A diagram illustrating the potential degradation pathways is presented below:

Caption: Overview of Potential Degradation Mechanisms.

Experimental Protocols for Stability and Degradation Analysis

To experimentally investigate the stability of this compound, a forced degradation study is essential.[7][8][9][10] These studies intentionally stress the molecule to accelerate its degradation, allowing for the identification of potential degradation products and the development of stability-indicating analytical methods.[8]

Forced Degradation Study Design

A comprehensive forced degradation study should expose the compound to a range of stress conditions.[9] It is recommended to aim for 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without being overly complex.[8]

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Rationale |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed hydrolysis of the amide and α-bromo groups.[10] |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | To evaluate base-catalyzed hydrolysis and potential elimination reactions.[10] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To investigate the molecule's sensitivity to oxidation.[10] |

| Thermal Degradation | Solid-state at 80°C for 72 hours | To assess the impact of heat on the compound's stability. |

| Photostability | Exposure to light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) | To determine the potential for photodegradation.[9] |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, is required to separate and quantify the parent compound and its degradation products.[11]

Step-by-Step HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point for separating compounds of moderate polarity.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detector Wavelength: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]

Workflow for Degradation Product Identification:

Caption: Workflow for the Identification of Degradation Products.

Conclusion

The stability of this compound is primarily governed by the reactivity of its α-bromo amide functional group. This technical guide has outlined the most probable degradation pathways, including hydrolysis, nucleophilic substitution, elimination, and photodegradation. A systematic approach to forced degradation studies, coupled with the development of a validated, stability-indicating analytical method, is crucial for comprehensively characterizing the stability profile of this molecule. The insights gained from such studies are indispensable for the development of stable formulations and for ensuring the quality and safety of any resulting products.

References

- Organic Chemistry – Specific Name Reactions. (n.d.).

- 10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27).

- 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17).

- Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction - JoVE. (2023, April 30).

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).

- The Fascinating Chemistry of α‐Haloamides - PMC - NIH. (n.d.).

- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).

- Forced Degradation Studies - MedCrave online. (2016, December 14).

- Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. (2025, January 4).

- Forced Degradation Studies - SciSpace. (2016, December 14).

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).

- A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC - NIH. (n.d.).

- A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides | The Journal of Organic Chemistry - ACS Publications. (2024, December 19).

- (2S)-1-(azepan-1-yl)-2-bromopropan-1-one - PubChem - NIH. (n.d.).

- Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed. (2021, August 3).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmtech.com [pharmtech.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. scispace.com [scispace.com]

- 10. ijisrt.com [ijisrt.com]

- 11. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent three-dimensional structure, coupled with synthetic tractability, provides a versatile platform for designing novel compounds with a wide spectrum of biological activities. This guide offers a comprehensive exploration of the pharmacological potential of azepane-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The Azepane Ring: A Foundation for Diverse Pharmacology

The unique conformational flexibility of the azepane ring is a key determinant of its biological activity.[1][2] This non-planar, non-aromatic structure allows for a multitude of substitution patterns, enabling the fine-tuning of physicochemical properties to optimize interactions with biological targets.[1][3] This adaptability has led to the incorporation of the azepane moiety into over 20 FDA-approved drugs for a variety of diseases.[4] The ability to introduce specific substituents can bias the ring to a particular conformation, a crucial aspect of rational drug design.[2]

Anticancer Activity: Targeting Key Pathways in Malignancy

Azepane derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][4]

Mechanism of Action:

A primary mode of action for many anticancer azepane compounds is the inhibition of critical enzymes involved in cell cycle regulation and signaling pathways.[5]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Certain novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S transition in the cell cycle.[5] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][5]

-

Topoisomerase II Inhibition: Some azepane-based compounds act as topoisomerase II inhibitors. They stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[5]

-

Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibition: Azepane derivatives have been developed as potent inhibitors of PTPN2 and PTPN1, which are negative regulators of anti-tumor immunity.[3][5] By inhibiting these phosphatases, the compounds can enhance T-cell and natural killer (NK) cell function, promoting an immune response against cancer.[5]

Structure-Activity Relationship (SAR):

The anticancer efficacy of azepane derivatives is closely tied to their structural features. For instance, the substitution pattern on the azepane ring and the nature of fused heterocyclic systems can significantly influence their potency and selectivity as enzyme inhibitors.

Quantitative Biological Data:

The following table summarizes the anticancer activity of representative azepane-containing compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 | [3] |

| Oxazepien derivative 5b | WRL68 (Normal Liver) | 39.6 | [3] |

| Benzo[a]phenazine derivative 7 | Various | 1-10 | [3] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 | [3] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | 45.16 | [3] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HCT116 (Colon Carcinoma) | 15.59 | [3] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HepG2 (Hepatocellular Carcinoma) | 53.64 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of azepane compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Visualization:

Sources

Novel Azepane Derivatives: A Technical Guide for Modern Medicinal Chemistry

This guide provides an in-depth exploration of the azepane scaffold, a seven-membered nitrogen-containing heterocycle that has become a privileged structure in medicinal chemistry. We will delve into its therapeutic applications, synthetic strategies, and the critical experimental protocols used for its evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Azepane Scaffold: A Conformationally Flexible Key to Biological Targets

The azepane ring is a cornerstone of numerous therapeutic agents, with more than 20 FDA-approved drugs featuring this motif.[1] Unlike flat aromatic systems, the saturated seven-membered ring of azepane is non-planar and possesses significant conformational flexibility.[2][3] This three-dimensional character is a distinct advantage in drug design, as it allows for the precise spatial orientation of substituents to engage with complex binding sites on biological targets.[4]

The inherent flexibility can be controlled by introducing specific substituents, which biases the ring toward a single, dominant conformation.[2] This strategy is crucial for optimizing a compound's bioactivity and selectivity, transforming a flexible scaffold into a potent and specific therapeutic agent.[2] The azepane motif is found in natural products like (-)-balanol, an ATP-competitive inhibitor of protein kinase, and has served as a foundational structure for developing a wide range of synthetic pharmaceutical compounds.[2]

Therapeutic Applications: Targeting Disease with Azepane Derivatives

The versatility of the azepane scaffold is evident in the broad spectrum of diseases its derivatives are designed to treat.[1] Below, we explore several key therapeutic areas where these compounds are making a significant impact.

Oncology: Inhibiting Cancer Proliferation and Survival

Azepane derivatives have emerged as promising candidates for cancer therapy by targeting critical signaling pathways and processes that drive tumor growth.

Mechanism of Action: PI3K/Akt Pathway Inhibition The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation that is frequently dysregulated in cancer.[5] Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (Akt), a key node in this cascade.[5] By inhibiting Akt, these compounds can block downstream signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]

Caption: Hypothesized inhibition of the PI3K/Akt pathway by an azepane derivative.

Mechanism of Action: PARP-1 Inhibition Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage repair process. In many cancers, particularly those with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death. Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors.[6]

Quantitative Data: Anticancer Activity The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Spiro[benzo[c]azepine...] 11b | A549 (Lung) | 1.95 | [6] |

| Dibenzo[b,f]azepine derivative | Leukemia | - | [7] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon) | 1.09 | [4] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung) | 45.16 | [4] |

Neuropsychiatric Disorders: Modulating Brain Chemistry

Azepane-based structures are well-represented in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics.[8] A key strategy involves the modulation of monoamine transporters, which regulate the levels of neurotransmitters like norepinephrine and dopamine in the synaptic cleft.

Mechanism of Action: Monoamine Transporter Inhibition A recently explored chiral bicyclic N-benzylated azepane was identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9][10] By blocking these transporters, the compound increases the concentration and duration of action of these neurotransmitters in the synapse, a mechanism associated with antidepressant and stimulant effects.

Caption: Blockade of monoamine reuptake at the synapse by an N-benzylated azepane.

Quantitative Data: Transporter Inhibition

| Compound | Target | IC₅₀ (nM) | Reference |

| N-benzylated bicyclic azepane | NET | < 100 | [9][10] |

| N-benzylated bicyclic azepane | DAT | < 100 | [9][10] |

| N-benzylated bicyclic azepane | σ-1R | ~110 | [9][10] |

Synthetic Strategies for the Azepane Core

The construction of the azepane ring is a significant challenge for synthetic chemists. Several robust strategies have been developed, with the choice of method depending on the desired substitution pattern and stereochemistry. Key approaches include ring-closing reactions, multi-step sequences, and ring-expansion reactions.[11] A particularly effective method for accessing fused azepanes is the Beckmann rearrangement of cyclohexanone oximes.[9]

Caption: General workflow for azepane synthesis via Beckmann rearrangement.

The causality behind choosing a synthetic route is paramount. For instance, a Beckmann rearrangement is often selected for its efficiency in creating 7-membered lactams from readily available 6-membered ketones.[9] In contrast, a copper-catalyzed tandem amination/cyclization might be chosen to install specific functional groups, such as fluorinated moieties, directly onto the ring system during its formation.[12]

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail key assays for evaluating novel azepane derivatives.

Protocol: MTT Assay for Anticancer Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases only occurs in living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight. Causality: Adherence ensures cells are in a healthy state before drug exposure.

-

Compound Treatment: Treat the cells with a range of concentrations of the azepane derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours). Causality: A dose-response curve is necessary to determine the IC₅₀.

-

MTT Addition: Add sterile MTT solution to each well and incubate for 2-4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

-

Solubilization: Add a solubilization buffer (e.g., acidified isopropanol or DMSO) to dissolve the resulting formazan crystals. Causality: The formazan crystals are insoluble and must be dissolved to be quantified spectrophotometrically.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value using non-linear regression analysis. Self-Validation: The inclusion of positive and negative controls (e.g., a known cytotoxic drug and vehicle only) validates the assay's performance.

Protocol: In Vitro PARP-1 Inhibition Assay

This assay quantifies the enzymatic activity of PARP-1 and the ability of a compound to inhibit it.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP-1 enzyme, a reaction buffer containing NAD⁺ (the substrate), and activated DNA (to stimulate the enzyme).

-

Compound Addition: Add the azepane derivative at various concentrations to the wells. Include a known PARP-1 inhibitor (e.g., Rucaparib) as a positive control and a vehicle control.

-

Initiation and Incubation: Initiate the reaction by adding biotinylated-NAD⁺. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality: The biotin tag allows for detection in the subsequent steps.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated poly(ADP-ribose) product will bind to the streptavidin. Causality: This step captures the product of the enzymatic reaction.

-

Antibody Binding: Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP). Incubate to allow binding to the captured product.

-

Signal Development: Add a chemiluminescent or colorimetric HRP substrate.

-

Signal Measurement: Read the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value. Self-Validation: The signal difference between the no-enzyme control, vehicle control, and positive control confirms that the assay is measuring specific PARP-1 inhibition.

Conclusion and Future Outlook

The azepane scaffold continues to demonstrate its immense value in medicinal chemistry. Its unique structural properties provide a foundation for developing highly potent and selective drugs against a multitude of diseases.[11] The ongoing exploration of novel synthetic routes allows for the creation of unprecedented azepane derivatives, expanding the accessible chemical space for drug discovery.[9][10] Future research will undoubtedly focus on leveraging computational tools to predict the bioactivity of novel azepanes, further refining structure-activity relationships, and advancing the most promising candidates into clinical development.

References

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

ResearchGate. Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494.

-

ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [Link]

-

Philippova, A. N., et al. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

-

ResearchGate. Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

-